molecular formula C13H13NO3 B2506866 methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate CAS No. 1171940-71-8

methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B2506866
CAS No.: 1171940-71-8
M. Wt: 231.251
InChI Key: HWOKPJBJILOLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the reaction of 2-methyl-4-oxoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 2-(2-methyl-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-7-12(15)10-5-3-4-6-11(10)14(9)8-13(16)17-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOKPJBJILOLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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